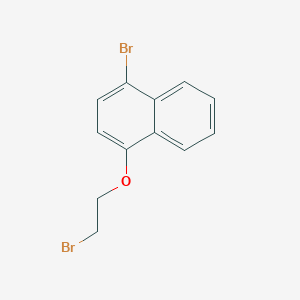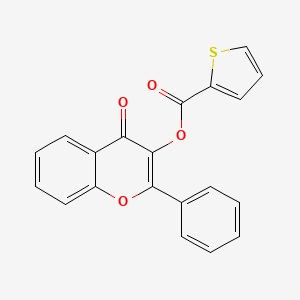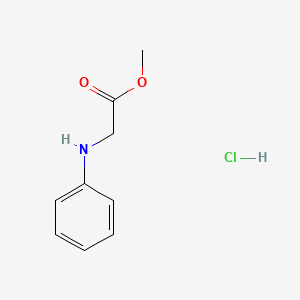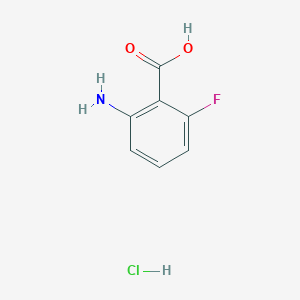
1-(2-Nitrophenyl)-2-propyn-1-ol
Descripción general
Descripción
1-(2-Nitrophenyl)-2-propyn-1-ol, also known as NPP, is a highly reactive and sensitive compound that has been widely used in scientific research. This compound belongs to the class of propargyl alcohols and is characterized by its unique chemical properties, including its ability to undergo a variety of chemical reactions. In
Aplicaciones Científicas De Investigación
1-(2-Nitrophenyl)-2-propyn-1-ol has been widely used in scientific research due to its unique chemical properties. One of the major applications of this compound is in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. This compound has also been used as a reagent in the preparation of various heterocyclic compounds. In addition, this compound has been used as a fluorescent probe in biochemical assays, allowing for the detection of various biomolecules.
Mecanismo De Acción
The mechanism of action of 1-(2-Nitrophenyl)-2-propyn-1-ol is related to its ability to undergo various chemical reactions. This compound can undergo nucleophilic addition reactions with various nucleophiles, including amines and thiols. This reaction results in the formation of this compound derivatives, which can be used as intermediates in the synthesis of various organic compounds. This compound can also undergo oxidation reactions, resulting in the formation of nitroso and nitro compounds.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, making it a potential anti-cancer agent. This compound has also been shown to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases. In addition, this compound has been shown to have neuroprotective effects, making it a potential treatment for various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Nitrophenyl)-2-propyn-1-ol has several advantages for lab experiments, including its high reactivity and sensitivity. This compound can undergo various chemical reactions, making it a versatile reagent for the synthesis of various organic compounds. However, this compound is also highly sensitive to air and moisture, which can lead to decomposition and reduced yields. In addition, this compound is highly toxic and should be handled with care.
Direcciones Futuras
There are several future directions for research involving 1-(2-Nitrophenyl)-2-propyn-1-ol. One potential direction is the development of new synthetic methods for this compound and its derivatives. Another potential direction is the investigation of the biochemical and physiological effects of this compound derivatives in vivo. In addition, the development of new fluorescent probes based on this compound could lead to the development of new biochemical assays for the detection of various biomolecules.
Conclusion:
In conclusion, this compound is a highly reactive and sensitive compound that has been widely used in scientific research. The synthesis of this compound involves the reaction of 2-nitrobenzaldehyde with propargyl alcohol in the presence of a catalyst. This compound has several scientific research applications, including the synthesis of various organic compounds and the use as a fluorescent probe in biochemical assays. The mechanism of action of this compound is related to its ability to undergo various chemical reactions. This compound has several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. This compound has several advantages for lab experiments, including its high reactivity and sensitivity, but also has limitations due to its sensitivity to air and moisture and toxicity. Finally, there are several future directions for research involving this compound, including the development of new synthetic methods and the investigation of the biochemical and physiological effects of this compound derivatives in vivo.
Propiedades
IUPAC Name |
1-(2-nitrophenyl)prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-2-9(11)7-5-3-4-6-8(7)10(12)13/h1,3-6,9,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDUEORDVGUPBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC=CC=C1[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3284456.png)

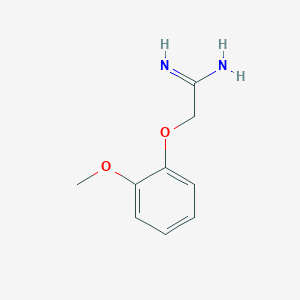


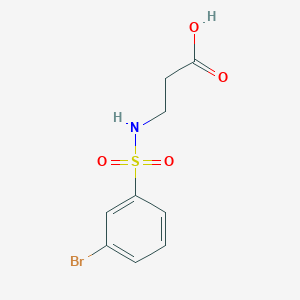
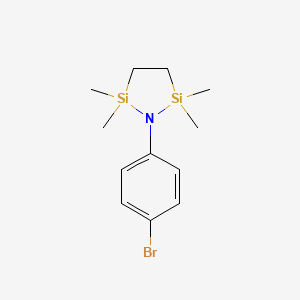

![N-methyl-benzo[b]thiophene-3-methanamine](/img/structure/B3284502.png)
